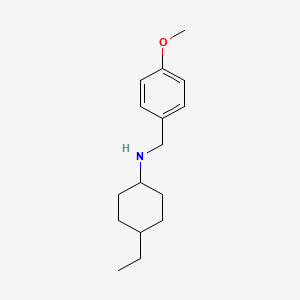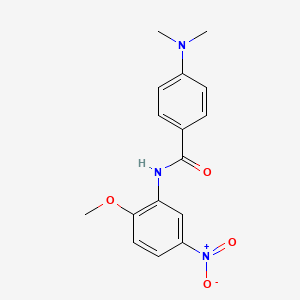
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione, also known as MMID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMID is a member of the indene-1,3-dione family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cancer cell proliferation. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione in lab experiments is its potent biological activity, which makes it a valuable tool for studying various signaling pathways and disease mechanisms. However, one of the limitations of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione research. One potential area of interest is the development of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its potential use in the modulation of various signaling pathways. Additionally, the development of new synthesis methods for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its derivatives may lead to the discovery of new biological activities and applications.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione involves the reaction of 4-methoxybenzaldehyde with dimethyl malonate in the presence of a base, followed by the condensation of the resulting product with 2-methylindan-1,3-dione. The reaction yields 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione as a yellow solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has shown promising results in various scientific research applications. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-methylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-17(11-7-9-12(20-2)10-8-11)15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYSTMPEYQFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylindene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)

![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)



![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)


